4-Fluoro-3-nitrobenzamide

Catalog No.
S740607
CAS No.
349-02-0
M.F
C7H5FN2O3
M. Wt
184.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitrobenzamide

CAS Number

349-02-0

Product Name

4-Fluoro-3-nitrobenzamide

IUPAC Name

4-fluoro-3-nitrobenzamide

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

InChI

InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)

InChI Key

XQKXDVBKKZWIAZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F

4-Fluoro-3-nitrobenzamide is an aromatic organic compound characterized by a benzene ring substituted with both a fluorine atom and a nitro group at the 4 and 3 positions, respectively. Its chemical formula is C7H5FN2O3C_7H_5FN_2O_3, and it has a molecular weight of approximately 182.12 g/mol. This compound appears as a light yellow to tan crystalline powder, with a melting point ranging from 119°C to 126°C . The presence of the fluorine and nitro groups imparts unique chemical reactivity, making it a valuable building block in organic synthesis.

The chemical reactivity of 4-fluoro-3-nitrobenzamide is influenced by its functional groups:

  • Nucleophilic Aromatic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the ortho or para positions relative to the nitro group.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
  • Formation of Esters: The amide functional group can react with alcohols to form esters, expanding its utility in synthetic applications .

4-Fluoro-3-nitrobenzamide and its derivatives have shown promising biological activities. Notably, compounds derived from it have been investigated for their potential as antimycobacterial agents and inhibitors of acetylcholinesterase and butyrylcholinesterase. These activities suggest applications in treating diseases such as tuberculosis and Alzheimer's disease . Additionally, some derivatives have been reported to exhibit anti-cancer properties by inducing apoptosis in cancer cells .

The synthesis of 4-fluoro-3-nitrobenzamide can be achieved through several methods:

  • From 4-Fluorobenzoic Acid: This method involves nitration of 4-fluorobenzoic acid using concentrated nitric acid and sulfuric acid, followed by conversion to the corresponding amide through reaction with ammonia or an amine.
  • Direct Fluorination: Starting from nitrobenzoic acid, fluorination can be performed using fluorinating agents under controlled conditions to yield the desired product .
  • Solid-Phase Synthesis: This technique allows for the rapid generation of libraries of compounds based on 4-fluoro-3-nitrobenzamide, facilitating high-throughput screening for biological activity .

4-Fluoro-3-nitrobenzamide serves multiple roles in various fields:

  • Pharmaceuticals: It acts as a precursor for synthesizing benzimidazole derivatives, which are important in drug development due to their biological activities.
  • Materials Science: This compound is utilized in the preparation of polymersomes and other advanced materials due to its functional groups that facilitate polymerization reactions .
  • Fluorescent Dyes: Its derivatives are explored for use in fluorescent labeling applications in biochemical assays .

Studies on the interactions of 4-fluoro-3-nitrobenzamide with biological targets have revealed insights into its mechanism of action. For example:

  • Acetylcholinesterase Inhibition: Research has shown that certain derivatives can effectively inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antimycobacterial Activity: The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, demonstrating promising results that warrant further investigation into its therapeutic potential .

Several compounds share structural similarities with 4-fluoro-3-nitrobenzamide. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-3-nitrobenzoic AcidContains a carboxylic acid group; similar reactivityAntimycobacterial activity
3-Fluoro-4-nitrobenzamideFluorine and nitro groups swapped; different regioselectivityPotentially different biological effects
4-Chloro-3-nitrobenzamideChlorine instead of fluorine; alters electronic propertiesVaries in biological activity
5-Fluoro-2-nitroanilineDifferent positioning of functional groups; affects reactivityAntimicrobial properties

The unique combination of fluorine and nitro groups at specific positions in 4-fluoro-3-nitrobenzamide contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

XLogP3

1.2

Wikipedia

4-Fluoro-3-nitrobenzamide

Dates

Modify: 2023-08-15

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